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Storage & Handling Conditions

The table below summarizes the key storage and handling information for CNX-774 as provided by the

manufacturer [1].

Parameter Specification

Recommended
Storage

Store at -20°C (powder form) [1].

Form Solid powder [1].

Appearance Light yellow to yellow powder [2].

Solubility Soluble in DMSO [2].

Handling
Precautions

Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation.

Use only in areas with appropriate exhaust ventilation [1].

Safety & Disposal

When handling CNX-774, adhere to the following safety protocols:
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Personal Protective Equipment (PPE): Use safety goggles, protective gloves, and impervious

clothing [1].
Hazard Statements: The compound is harmful if swallowed (H302) and very toxic to aquatic life with

long-lasting effects (H410) [1].
First Aid: For eye contact, flush immediately with large amounts of water and call a physician. If

swallowed, wash out the mouth and call a physician, but do not induce vomiting [1].
Spill Management: Absorb spillage with a liquid-binding material (e.g., diatomite). Decontaminate

surfaces and equipment by scrubbing with alcohol. Collect and dispose of all contaminated material
according to local regulations [1].

Disposal: Dispose of contents and the container at an approved waste disposal plant [1].

Research Applications & Experimental Protocols

Originally developed as a Bruton's Tyrosine Kinase (BTK) inhibitor, recent peer-reviewed research has

uncovered that CNX-774's primary research utility stems from its potent inhibition of Equilibrative

Nucleoside Transporter 1 (ENT1) [3] [4]. This mechanism is key to overcoming resistance to

Dihydroorotate dehydrogenase (DHODH) inhibitors in pancreatic cancer models.

Mechanism of Action Diagram

The following diagram illustrates the dual mechanisms of CNX-774 and how its combination with a

DHODH inhibitor (like Brequinar) induces pyrimidine starvation in cancer cells [3] [4].
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Detailed Experimental Protocol

The following methodology is adapted from the research that identified CNX-774's synergy with Brequinar

(BQ) [3].

1. Cell Seeding: Seed pancreatic cancer cells (e.g., S2-013) in 96-well plates at a density of 2x10³

cells per well. Allow cells to equilibrate overnight in standard culture conditions (37°C, 5% CO₂).
2. Drug Treatment: The next day, treat the cells with the designated compounds.

Prepare a solution of CNX-774 in DMSO. In the screening study, a concentration of 100 nM
was used for initial discovery [3].

Prepare a solution of Brequinar (BQ). A concentration of 25 µM was used in the combination
screen [3].

Include control wells with vehicle (DMSO) only.
3. Incubation: Incubate the cells with the drug treatments for 72 hours.

4. Viability Assessment: After incubation, measure cell viability using a luminescence-based ATP
quantitation assay (e.g., CellTiter-Glo), following the manufacturer's instructions. Luminescence

values are normalized to the vehicle-treated control to calculate percent viability [3].
5. Data Analysis: Analyze the data to determine synergy. The original study calculated a score for

each compound by dividing the viability under the "BQ + CNX-774" condition by the viability under the
"vehicle + CNX-774" condition, with lower scores indicating higher synergy [3]. Further validation

involves generating dose-response curves and calculating the Area Under the Curve (AUC).

Frequently Asked Questions

Q1: What is the molecular formula and weight of CNX-774? A1: The molecular formula is

C₂₆H₂₂FN₇O₃, and its molecular weight is 499.5 g/mol [1] [2].

Q2: Is CNX-774 stable in solution? A2: The search results do not specify the stability of CNX-774 in

solution. The manufacturer's SDS only provides storage guidance for the powder form. It is a best practice in

research to prepare fresh solutions in DMSO for each experiment and avoid multiple freeze-thaw cycles.

Q3: What is the primary research use of CNX-774 based on recent findings? A3: While initially

characterized as a BTK inhibitor, recent studies highlight its potent role as an ENT1 inhibitor. It is primarily
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used in research to block nucleoside salvage pathways, making cancer cells more vulnerable to DHODH

inhibition and inducing pyrimidine nucleotide depletion [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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